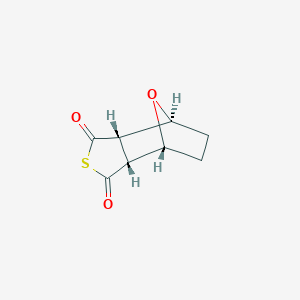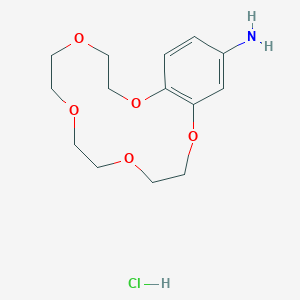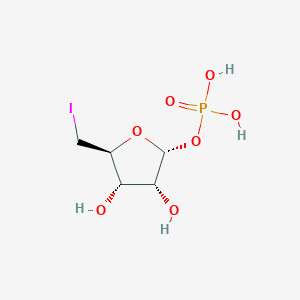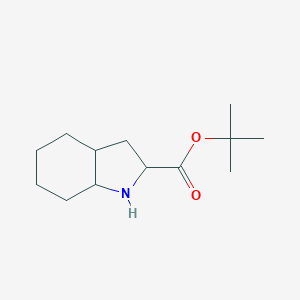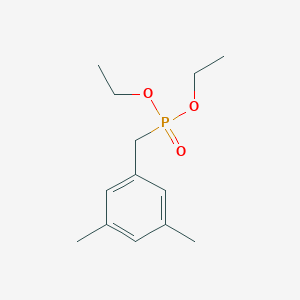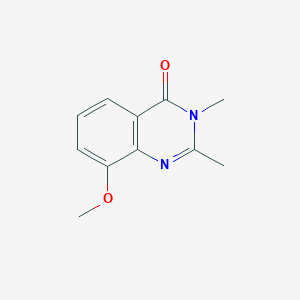
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is also known as DMQX and has been found to have a variety of biochemical and physiological effects. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. The AMPA receptor is involved in synaptic plasticity and is a key player in learning and memory.
Mécanisme D'action
DMQX binds to the AMPA receptor and prevents the binding of glutamate, which is the natural ligand of the receptor. This results in the inhibition of the receptor and a decrease in synaptic transmission. The inhibition of the AMPA receptor by DMQX has been found to be reversible and competitive.
Effets Biochimiques Et Physiologiques
DMQX has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit long-term potentiation (LTP), which is a cellular mechanism that underlies learning and memory. DMQX has also been found to inhibit the development of tolerance to opioid drugs, which makes it a potential therapeutic agent for the treatment of opioid addiction. DMQX has been found to have analgesic effects in animal models of pain, which makes it a potential therapeutic agent for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
DMQX has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX is also relatively stable and has a long half-life, which makes it easy to use in experiments. However, DMQX has some limitations for lab experiments. It is not water-soluble, which makes it difficult to administer to animals or cells. DMQX is also relatively expensive, which can limit its use in some labs.
Orientations Futures
There are several future directions for the study of DMQX. One direction is the development of water-soluble analogs of DMQX, which would make it easier to administer to animals or cells. Another direction is the study of the role of the AMPA receptor in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. DMQX has been found to have neuroprotective effects in animal models of these disorders, which makes it a potential therapeutic agent. Finally, the study of the role of the AMPA receptor in addiction and pain perception is an important area of research, and DMQX is a valuable tool for this research.
Méthodes De Synthèse
The synthesis of DMQX involves the condensation of 2,3-dimethylquinazolin-4-one with 4-methoxyaniline. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The resulting product is DMQX, which is a white crystalline solid with a melting point of 207-209°C. The purity of DMQX can be determined by high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).
Applications De Recherche Scientifique
DMQX has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective antagonist of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity, learning, and memory. DMQX has also been used to study the role of the AMPA receptor in pain perception, addiction, and neurodegenerative disorders.
Propriétés
Numéro CAS |
104296-30-2 |
|---|---|
Nom du produit |
8-Methoxy-2,3-dimethylquinazolin-4(3H)-one |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
8-methoxy-2,3-dimethylquinazolin-4-one |
InChI |
InChI=1S/C11H12N2O2/c1-7-12-10-8(11(14)13(7)2)5-4-6-9(10)15-3/h4-6H,1-3H3 |
Clé InChI |
BUKGEOTYMNTZKE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
SMILES canonique |
CC1=NC2=C(C=CC=C2OC)C(=O)N1C |
Synonymes |
4(3H)-Quinazolinone, 8-methoxy-2,3-dimethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



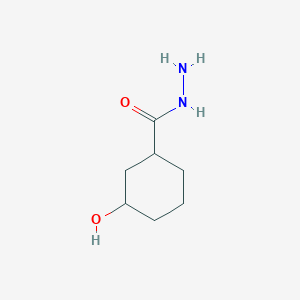

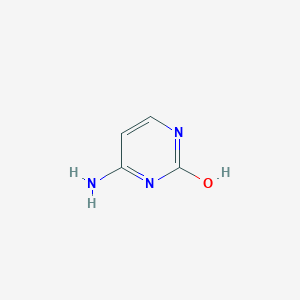
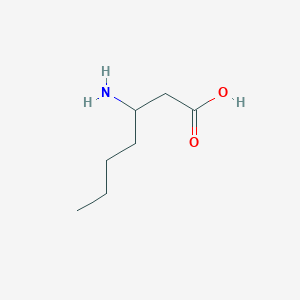
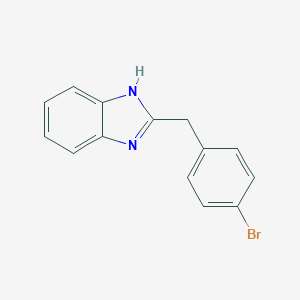
![methyl N-[1-(4,4-dideuteriobut-3-enyl)cyclopropyl]carbamate](/img/structure/B34897.png)
